molecular formula C14H13BrN4O2 B8582970 9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide

Cat. No.: B8582970
M. Wt: 349.18 g/mol
InChI Key: QQBPRBQFQKYQST-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 135743665 is a synthetic organic molecule

Preparation Methods

The synthesis of the compound involves several steps, starting with the selection of appropriate raw materials. The synthetic routes typically involve the use of N-protective indole and halogenated hydrocarbons as starting materials. The reaction conditions often include the use of a manganese catalyst, magnesium metal, and mechanical grinding methods to facilitate the C-H alkylation reaction . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other indole derivatives or molecules with similar functional groups. The comparison can be based on various factors, such as chemical structure, reactivity, and biological activity.

Some similar compounds include:

  • Indole-3-acetic acid
  • Indole-3-butyric acid
  • 5-hydroxyindoleacetic acid

Each of these compounds has its own unique properties and applications, making them valuable in different contexts of scientific research.

Properties

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.18 g/mol

IUPAC Name

9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide

InChI

InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20)

InChI Key

QQBPRBQFQKYQST-UHFFFAOYSA-N

Canonical SMILES

CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid 28, triphenylphosphine, and acetamidine were reacted to give 29.
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